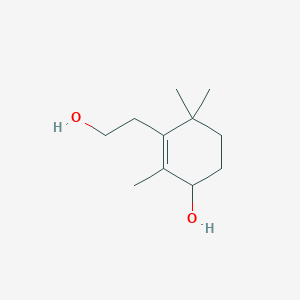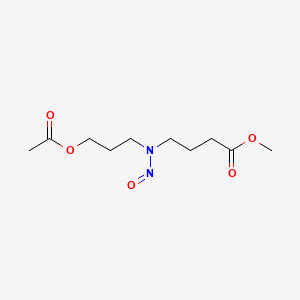![molecular formula C28H37N3O2 B14429848 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline CAS No. 77855-16-4](/img/structure/B14429848.png)
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinoxaline core fused with an indole ring, and it is substituted with heptyloxy groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.
Formation of the Indole Ring: The indole ring can be constructed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Substitution with Heptyloxy Groups: The final step involves the substitution of the quinoxaline core with heptyloxy groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .
Scientific Research Applications
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinoxaline 1,4-di-N-oxides: Exhibits a range of biological activities, including antibacterial and anticancer properties.
Indolo[2,3-b]quinoxaline Derivatives: Similar compounds with variations in substituents that exhibit diverse biological activities.
Uniqueness
1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern with heptyloxy groups, which may confer distinct electronic and steric properties.
Properties
CAS No. |
77855-16-4 |
|---|---|
Molecular Formula |
C28H37N3O2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1,4-diheptoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C28H37N3O2/c1-3-5-7-9-13-19-32-23-17-18-24(33-20-14-10-8-6-4-2)27-26(23)30-25-21-15-11-12-16-22(21)29-28(25)31-27/h11-12,15-18H,3-10,13-14,19-20H2,1-2H3,(H,29,31) |
InChI Key |
XBHJCRSRCXYXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


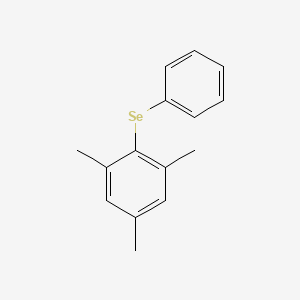
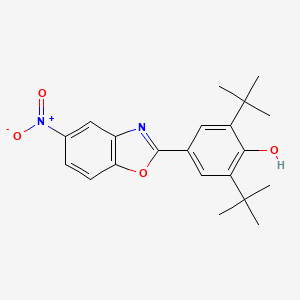
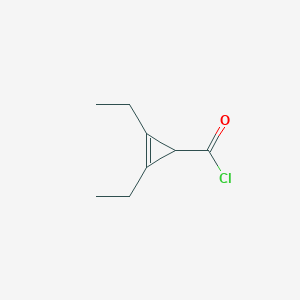
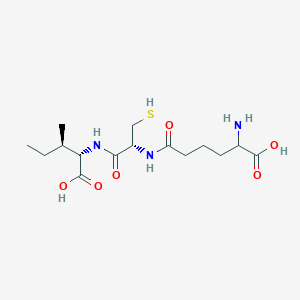
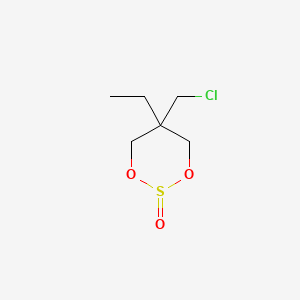
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
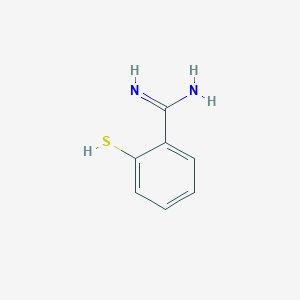
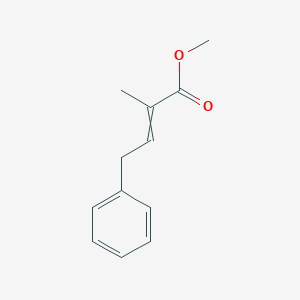
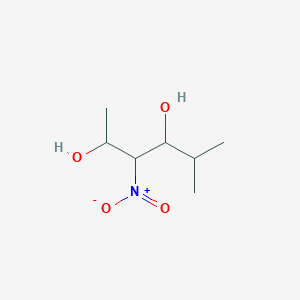
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
